tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate
Description
tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate (CAS: 1207956-02-2) is a carbamate derivative characterized by a hex-5-ynamido group (C#CCCCC(=O)N–) linked via a triethylene glycol-like chain (ethoxy-ethoxy-ethoxy) to a tert-butyl carbamate moiety. Its molecular formula is C₁₇H₃₀N₂O₅, with a molecular weight of 342.4 g/mol . The hex-5-ynamido group introduces an alkyne functionality, making the compound valuable for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). It has been listed as a discontinued product with a purity ≥95% .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(hex-5-ynoylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-5-6-7-8-15(20)18-9-11-22-13-14-23-12-10-19-16(21)24-17(2,3)4/h1H,6-14H2,2-4H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLYZSEWDDQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the hex-5-ynamidoethoxy intermediate: This step involves the reaction of hex-5-yne with an appropriate amine to form the hex-5-ynamido group.
Ethoxylation: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethoxy groups.
Carbamoylation: Finally, the compound is treated with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, carbamates are often explored for their potential as enzyme inhibitors or as prodrugs that release active compounds under physiological conditions. This compound could be investigated for similar applications.
Industry
In industry, carbamates are used in the production of polymers, coatings, and as intermediates in the synthesis of other chemicals. This compound might find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The hex-5-ynamido group in the target compound distinguishes it from analogs with amino, bromo, or ethoxyvinyl groups. This alkyne enables orthogonal reactivity in bioconjugation .
- Compounds with bromoethoxy (e.g., CAS 165963-71-3) are electrophilic and serve as alkylating agents, whereas aminoethoxy derivatives (e.g., CAS 101187-40-0) are nucleophilic intermediates .
- Ethylene glycol chain length impacts solubility; longer chains (e.g., triethylene glycol in the target compound) enhance hydrophilicity compared to shorter analogs .
Physicochemical Properties
- Solubility : The triethylene glycol chain in the target compound likely improves aqueous solubility compared to analogs with shorter chains (e.g., tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, CAS 139115-92-7) .
- Reactivity : The alkyne group in the target compound is less electrophilic than bromoethoxy analogs but more reactive toward azides in click chemistry .
- Stability: Bromoethoxy derivatives may hydrolyze under basic conditions, while aminoethoxy compounds are sensitive to oxidation .
Biological Activity
The compound tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate (CAS Number: 1207956-02-2) is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1207956-02-2 |
| Molecular Formula | C17H30N2O5 |
| Molecular Weight | 342.43 g/mol |
| Purity | NLT 98% |
Structural Characteristics
The structure of this compound includes a tert-butyl group, an ethoxy chain, and a hex-5-ynamido group, which contribute to its unique biological properties.
Research indicates that compounds similar to tert-butyl carbamates often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Properties : Some carbamate compounds have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, affecting metabolic pathways crucial for cellular function.
Study 1: Antimicrobial Efficacy
A study conducted on related carbamate compounds demonstrated significant antimicrobial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showing that the compound's structural features enhance its interaction with microbial membranes.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of tert-butyl carbamate derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could induce apoptosis through caspase activation and reactive oxygen species (ROS) generation.
Data Table: Biological Activity Overview
Q & A
Basic: What are the critical steps in synthesizing tert-butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate?
Answer:
The synthesis typically involves:
- Step 1: Deprotonation of a hydroxyl-containing precursor (e.g., PEG-based intermediates) using NaH in THF, followed by alkylation with tert-butyl-protected reagents .
- Step 2: Introduction of the hex-5-ynamido group via coupling reactions, often using propargyl bromide under anhydrous conditions .
- Step 3: Final purification via silica gel chromatography or flash chromatography to isolate the product as a colorless oil .
Key Considerations: Reaction temperature control (0–23°C) and exclusion of moisture are critical to avoid side reactions like hydrolysis .
Advanced: How can conflicting NMR data for this compound be resolved during characterization?
Answer:
Discrepancies in NMR peaks (e.g., δ 3.32–3.73 ppm for PEG chain protons) may arise from:
- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆ to confirm peak splitting .
- Dynamic PEG chain motion : Use low-temperature NMR (e.g., –20°C) to reduce signal broadening .
- Impurity identification : Cross-validate with HRMS (e.g., APCI+ at 288.1788 [M+H]⁺) to confirm molecular ion integrity .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (210–254 nm) to separate PEG-related impurities .
- TLC : Monitor reaction progress using 3:2 EtOAc/Hexane (Rf ~0.62) .
- Elemental Analysis : Validate C, H, N content against theoretical values (e.g., C₁₄H₂₆NO₅ requires 58.31% C, 9.09% H, 4.85% N) .
Advanced: How do reaction solvent choices impact the yield of hex-5-ynamido coupling?
Answer:
- THF vs. DCM : THF enhances solubility of PEG intermediates but may require longer reaction times (16–24 hrs) for complete coupling .
- Polar aprotic solvents : DMF/DMSO can accelerate reactions but risk carbamate degradation; use under strict anhydrous conditions .
- Empirical optimization : Screen solvents using design-of-experiment (DoE) methods to balance yield (>50%) and purity (>95%) .
Basic: What safety precautions are essential when handling intermediates like propargyl bromide?
Answer:
- Ventilation : Use fume hoods due to volatility and respiratory toxicity .
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .
- Waste disposal : Quench excess propargyl bromide with saturated NH₄Cl before aqueous neutralization .
Advanced: How can click chemistry applications of the hex-5-ynamido group be optimized?
Answer:
- Cu(I) catalysis : Use CuBr/PMDETA in THF:H₂O (4:1) for azide-alkyne cycloaddition, monitoring by TLC .
- Ligand-free alternatives : Explore strain-promoted azide-alkyne cycloaddition (SPAAC) for biocompatible labeling .
- Kinetic studies : Employ fluorescence polarization assays to quantify reaction efficiency under varying pH/temperature .
Basic: What are the stability profiles of this compound under storage?
Answer:
- Short-term : Store at –20°C under argon; stable for 6 months in anhydrous DMSO .
- Long-term : Avoid repeated freeze-thaw cycles to prevent PEG chain hydrolysis .
- Decomposition signs : Yellowing indicates oxidation; re-purify via silica gel chromatography .
Advanced: How can computational modeling aid in predicting reactivity of the carbamate group?
Answer:
- DFT calculations : Simulate nucleophilic attack pathways (e.g., by amines) to predict hydrolysis rates .
- Molecular docking : Model interactions with enzymes (e.g., esterases) to design hydrolysis-resistant analogs .
- Retrosynthetic tools : Use databases like Reaxys to identify viable protecting group strategies .
Basic: What are the primary research applications of this compound?
Answer:
- Drug delivery : PEG-carbamate constructs enhance solubility of hydrophobic APIs .
- Bioconjugation : Hex-5-ynamido enables site-specific protein labeling via click chemistry .
- Polymer chemistry : Serves as a monomer for stimuli-responsive hydrogels .
Advanced: How can discrepancies in reported yields (e.g., 50% vs. 70%) be reconciled?
Answer:
- Purification methods : Flash chromatography (0–50% EtOAc/Hexane) vs. HPLC affects recovery rates .
- Batch variability : Trace moisture during NaH-mediated steps reduces yields; use molecular sieves .
- Reagent quality : Ensure tert-butyl reagents are >98% pure (validated by GC/MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
